molecular formula C22H21N3O3S B2869013 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 896045-47-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2869013
CAS No.: 896045-47-9
M. Wt: 407.49
InChI Key: FYFNFFLFIRGXPE-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a pyridazine ring via a sulfanylacetamide bridge. This compound’s structure positions it within a broader class of benzodioxin derivatives studied for antibacterial, antifungal, and anti-inflammatory applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-2-15-3-5-16(6-4-15)18-8-10-22(25-24-18)29-14-21(26)23-17-7-9-19-20(13-17)28-12-11-27-19/h3-10,13H,2,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFNFFLFIRGXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxin core linked to a pyridazinyl sulfanyl acetamide moiety. Its molecular formula is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S with a molecular weight of approximately 396.51 g/mol. The structure can be represented as follows:

\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 6 4 ethylphenyl pyridazin 3 yl sulfanyl}acetamide}

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing similar moieties often exhibit:

  • Anticancer Activity : Many derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures display significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory properties.

Anticancer Potential

A study evaluated the anticancer efficacy of related compounds on several cancer cell lines. For instance, a derivative with a similar benzodioxin structure demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells, indicating substantial cytotoxic effects .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thioacetamide derivatives related to N-(2,3-dihydro-1,4-benzodioxin). These compounds exhibited notable antibacterial activity against pathogenic bacteria when tested using standard disc diffusion methods .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialVarious Pathogenic BacteriaVaries

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-ethylphenyl group likely enhances lipophilicity compared to polar substituents (e.g., carboxylic acid in ), which could improve membrane permeability but reduce solubility .
  • Activity Profile : While oxadiazole derivatives () and sulfonamide analogs () show strong antibacterial/antifungal effects, the target compound’s pyridazine core may align it with kinase inhibitors or anti-inflammatory agents, though specific data are lacking in the evidence .

Pharmacological and Toxicity Considerations

  • Antibacterial Potential: Oxadiazole analogs () exhibit MIC values as low as 2 µg/mL against S. aureus and E. coli, suggesting the target compound’s pyridazine group may offer similar or improved activity depending on substituent interactions .
  • Anti-inflammatory Activity : The benzodioxin-acetic acid derivative () demonstrates efficacy in rat paw edema models, highlighting the scaffold’s versatility across therapeutic areas .

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